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molecular formula C10H10Cl2O B8568581 3-Chloro-1-(4-chloro-3-methylphenyl)propan-1-one

3-Chloro-1-(4-chloro-3-methylphenyl)propan-1-one

Cat. No. B8568581
M. Wt: 217.09 g/mol
InChI Key: RDXJIFSXFWINLS-UHFFFAOYSA-N
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Patent
US06916838B1

Procedure details

23.43 ml of 2-chlorotoluene and 26.6 g of 3-chloropropionyl chloride are mixed in 25 ml of carbon sulfide and 32 g of AlCl3 in 125 ml of carbon sulfide are added over 45 minutes. After stirring for 3 hours at RT, the solvent is evaporated and then 1 liter of water is added. The reaction medium is extracted with ether and then with benzene, and then the organic phase is washed with a saturated Na2CO3 solution and then with water. It is dried over Na2SO4 and then the residue is chromatographed on a silica column, eluting with an AcOEt/cyclohexane (5/95; v/v) mixture. 27.25 g of the expected compound are obtained.
Quantity
23.43 mL
Type
reactant
Reaction Step One
Quantity
26.6 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
32 g
Type
reactant
Reaction Step Two
Quantity
125 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH3:8].[Cl:9][CH2:10][CH2:11][C:12](Cl)=[O:13].[Al+3].[Cl-].[Cl-].[Cl-]>[C]=S>[Cl:9][CH2:10][CH2:11][C:12]([C:5]1[CH:6]=[CH:7][C:2]([Cl:1])=[C:3]([CH3:8])[CH:4]=1)=[O:13] |f:2.3.4.5,^3:18|

Inputs

Step One
Name
Quantity
23.43 mL
Type
reactant
Smiles
ClC1=C(C=CC=C1)C
Name
Quantity
26.6 g
Type
reactant
Smiles
ClCCC(=O)Cl
Name
Quantity
25 mL
Type
solvent
Smiles
[C]=S
Step Two
Name
Quantity
32 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
Quantity
125 mL
Type
solvent
Smiles
[C]=S

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 3 hours at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent is evaporated
ADDITION
Type
ADDITION
Details
1 liter of water is added
EXTRACTION
Type
EXTRACTION
Details
The reaction medium is extracted with ether
WASH
Type
WASH
Details
with benzene, and then the organic phase is washed with a saturated Na2CO3 solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
It is dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
the residue is chromatographed on a silica column
WASH
Type
WASH
Details
eluting with an AcOEt/cyclohexane (5/95; v/v) mixture

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClCCC(=O)C1=CC(=C(C=C1)Cl)C
Measurements
Type Value Analysis
AMOUNT: MASS 27.25 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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